Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-23-16(22)13-10-25-17(19-13)20-14(21)8-12-9-24-15(18-12)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,19,20,21) |
InChI Key |
ZWEOZRXIFRRVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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